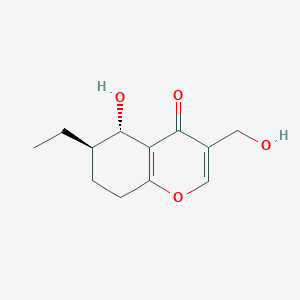

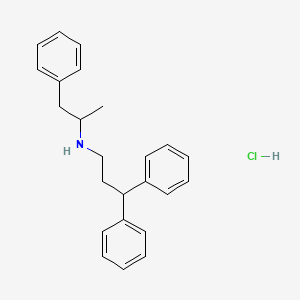

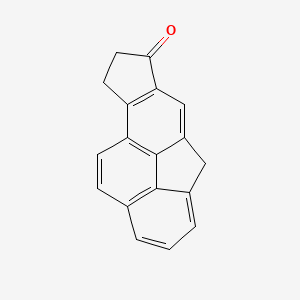

![molecular formula C7H13N B1202483 8-Azabicyclo[3.2.1]octane CAS No. 280-05-7](/img/structure/B1202483.png)

8-Azabicyclo[3.2.1]octane

Vue d'ensemble

Description

8-Azabicyclo[3.2.1]octane (8-Aza-BCO) is a cyclic organic compound with a molecular structure consisting of eight carbon atoms and two nitrogen atoms. It is an important intermediate in the synthesis of various organic compounds and has been widely studied for its potential applications in the fields of organic chemistry, biochemistry, and pharmacology. 8-Aza-BCO has been studied for its ability to interact with various biological systems, including enzymes, proteins, and nucleic acids, and is of particular interest due to its unique structural features.

Applications De Recherche Scientifique

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . Research has been focused on the stereoselective preparation of this structure due to its significance in the synthesis of natural products and potential therapeutic agents. Tropane alkaloids have been explored for the treatment of neurological and psychiatric disorders such as Parkinson’s disease, depression, schizophrenia, and panic disorder .

Organic Synthesis

As an important raw material and intermediate, 8-azabicyclo[3.2.1]octane plays a crucial role in organic synthesis. It is employed in the creation of complex molecules and in the development of new synthetic methodologies .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structural complexity and stereochemistry are leveraged to create drugs with specific functions .

Agrochemical Production

The chemical is also used in the production of agrochemicals. Its reactivity and structural features make it suitable for creating compounds that can protect crops from pests and diseases .

Dyestuff Field

In the dyestuff industry, 8-azabicyclo[3.2.1]octane is used as an intermediate for producing dyes and pigments. Its unique chemical properties are exploited to synthesize colorants with desired hues and stability .

Enantioselective Catalysts

The compound’s scaffold is used to develop enantioselective catalysts that are essential for producing chiral molecules. These catalysts are important for creating substances with specific optical activities, which is crucial in the pharmaceutical industry .

Neurotransmitter Research

Due to its structural similarity to natural neurotransmitters, 8-azabicyclo[3.2.1]octane is used in neuroscience research to study neurotransmitter pathways and receptors .

Material Science

In material science, the compound’s framework is explored for creating novel materials with specific mechanical and chemical properties. Its robust structure can be incorporated into polymers and other materials to enhance their performance .

Propriétés

IUPAC Name |

8-azabicyclo[3.2.1]octane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-2-6-4-5-7(3-1)8-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGGKXQQCVPAUEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950681 | |

| Record name | 8-Azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Azabicyclo[3.2.1]octane | |

CAS RN |

280-05-7 | |

| Record name | 8-Azabicyclo(3.2.1)octane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000280057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Azabicyclo[3.2.1]octane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,5S)-8-Azabicyclo[3.2.1]octane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What biological targets are 8-azabicyclo[3.2.1]octane derivatives known to interact with?

A1: Research highlights the affinity of 8-azabicyclo[3.2.1]octane derivatives for monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). [, , , , , ] These transporters play a crucial role in regulating neurotransmitter levels in the brain. []

Q2: How does the interaction with DAT and SERT translate to the observed biological effects?

A2: By binding to DAT and SERT, these compounds can inhibit the reuptake of dopamine and serotonin, respectively, leading to increased neurotransmitter levels in the synaptic cleft. [, ] This modulation of neurotransmission has been linked to potential therapeutic benefits for conditions such as Parkinson's disease and depression. [] Certain derivatives also show promising activity as nicotinic acetylcholine receptor (nAChR) ligands, particularly for the α7 subtype. [, ]

Q3: Are there any other biological targets that 8-azabicyclo[3.2.1]octane derivatives have been investigated for?

A3: Beyond monoamine transporters, research has explored their potential as inhibitors of long chain fatty acid elongase 6 (ELOVL6), an enzyme involved in fatty acid metabolism. [] This inhibition suggests potential applications in treating metabolic disorders.

Q4: What is the basic structure of 8-azabicyclo[3.2.1]octane?

A4: As the name suggests, 8-azabicyclo[3.2.1]octane is a bicyclic molecule containing a nitrogen atom (aza) at the bridgehead position. The numbers [3.2.1] denote the number of carbon atoms within each of the three bridges connecting the bridgehead atoms.

Q5: Can you provide examples of spectroscopic data used to characterize these compounds?

A5: Researchers utilize a range of spectroscopic techniques to elucidate the structure of novel 8-azabicyclo[3.2.1]octane derivatives. These include techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. [, , ] NMR provides information about the connectivity and environment of atoms within the molecule, while X-ray crystallography unveils the three-dimensional arrangement of atoms in the solid state.

Q6: How do structural modifications to the 8-azabicyclo[3.2.1]octane scaffold influence biological activity?

A6: Numerous studies have investigated the impact of substitutions on the 8-azabicyclo[3.2.1]octane core. For instance, modifications at the C3 position with aryl groups, particularly those containing halogen substituents, have been linked to enhanced binding affinity for DAT. [, ] The nature and size of N8 substituents also significantly affect DAT and SERT binding affinity and selectivity. [, ]

Q7: Are there examples of specific SAR trends observed for other biological targets?

A7: Research on ELOVL6 inhibitors revealed that introducing specific sulfonamide moieties at the C3 position of 8-azabicyclo[3.2.1]octane led to potent and selective inhibition of the enzyme. [] These findings exemplify how SAR studies can guide the design of compounds with improved potency and selectivity for specific therapeutic targets.

Q8: What are the common strategies employed for synthesizing 8-azabicyclo[3.2.1]octane derivatives?

A8: Researchers have developed various synthetic routes to access this class of compounds. These include:

- Intramolecular Cyclizations: Starting from suitably functionalized pyrrolidine or piperidine derivatives, intramolecular cyclization reactions, such as radical cyclizations or ring-closing metathesis, are employed to construct the bicyclic framework. [, , ]

- Transformation of Tropinone: Tropinone, a naturally occurring tropane alkaloid, serves as a versatile starting material. Chemical transformations of tropinone can lead to diverse 8-azabicyclo[3.2.1]octane derivatives. []

- Cycloaddition Reactions: Cycloadditions involving suitably functionalized precursors, such as 2-azaallyl anions or azomethine ylides, provide efficient routes to access the bicyclic core. [, , ]

Q9: What is known about the stability of 8-azabicyclo[3.2.1]octane derivatives?

A9: The stability of these compounds can vary depending on the specific substituents and environmental conditions. Researchers often explore various formulation strategies to enhance stability, solubility, and ultimately, bioavailability. []

Q10: What analytical methods are commonly used for the characterization and quantification of these compounds?

A10: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS), is widely employed for the analysis of 8-azabicyclo[3.2.1]octane derivatives. [, ] These techniques offer the sensitivity and selectivity required to quantify these compounds in complex mixtures.

- Computational Chemistry: Computational tools, including molecular modeling and quantitative structure-activity relationship (QSAR) studies, play a crucial role in understanding the structure-activity relationships of 8-azabicyclo[3.2.1]octane derivatives and guiding the design of new analogues. []

- Metabolic Fate: Studies investigating the metabolism of 8-azabicyclo[3.2.1]octane derivatives, such as brasofensine, provide valuable insights into the in vivo fate of these compounds. Understanding metabolic pathways and identifying major metabolites is crucial for drug development efforts. []

- Stereochemistry: The presence of multiple chiral centers in the 8-azabicyclo[3.2.1]octane scaffold necessitates careful consideration of stereochemistry. Research often focuses on developing stereoselective synthetic methods to access enantiomerically pure compounds. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

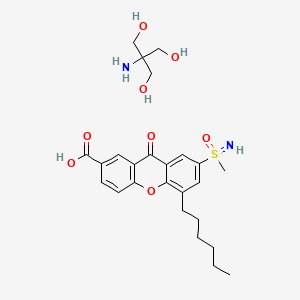

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]acetic acid](/img/structure/B1202407.png)

![2-[(5-Carboxy-4-hydroxy-2-methylhexan-3-yl)amino]-N-methoxy-2-oxoethanimine oxide](/img/structure/B1202417.png)